molecular formula C9H18ClF2NO B13484999 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B13484999
M. Wt: 229.69 g/mol
InChI Key: HTTCFZHYTDOWES-UHFFFAOYSA-N
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Description

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a cyclohexyl ring, with a methanamine moiety. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through cyclization reactions or by modifying an existing cyclohexyl compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions, often involving a base to facilitate the substitution reaction.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Methanamine Introduction: The methanamine moiety is introduced through amination reactions, often using ammonia or amines under suitable conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxy groups may enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride is unique due to the presence of both difluoromethyl and methoxy groups on the cyclohexyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H18ClF2NO

Molecular Weight

229.69 g/mol

IUPAC Name

[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C9H17F2NO.ClH/c1-13-9(6-12)4-2-7(3-5-9)8(10)11;/h7-8H,2-6,12H2,1H3;1H

InChI Key

HTTCFZHYTDOWES-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)C(F)F)CN.Cl

Origin of Product

United States

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